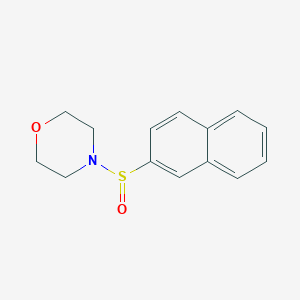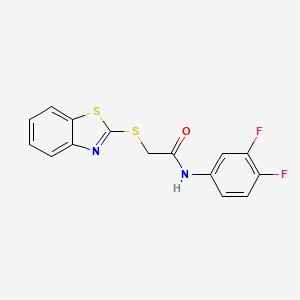
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione, also known as IKK inhibitor VII, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of IKK, which is a protein kinase that plays a crucial role in the regulation of the immune response and inflammation. In
Mecanismo De Acción
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII works by binding to the ATP-binding site of this compound, which prevents the phosphorylation of IκBα, a protein that inhibits the activation of NF-κB. This results in the inhibition of NF-κB activation and the downstream production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound inhibitor VII has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. This compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and chemokines such as CXCL1 and CXCL2. Moreover, this compound inhibitor VII can inhibit the migration of immune cells to the site of inflammation, which can further reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII in lab experiments is its potency and specificity for this compound inhibition. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound inhibitor VII is its poor solubility in aqueous solutions, which can complicate its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII. One of the potential applications of this compound is in the treatment of cancer. This compound has been shown to play a critical role in the survival and proliferation of cancer cells, and the inhibition of this compound by this compound inhibitor VII can induce apoptosis in cancer cells. Moreover, the use of this compound inhibitor VII in combination with other cancer therapies may enhance their efficacy. Another potential application of this compound inhibitor VII is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. The inhibition of this compound can suppress the production of autoantibodies and reduce the inflammatory response in these diseases. Finally, the development of more potent and selective this compound inhibitors may further enhance our understanding of the role of this compound in various biological processes and lead to the development of novel therapeutics.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII involves the condensation of 2-(1H-indol-3-yl)acetaldehyde and 5-(4-methoxyphenyl)-1,3-cyclohexanedione in the presence of a base. The resulting product is purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response and inflammation. By inhibiting the activation of NF-κB, this compound inhibitor VII can suppress the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various diseases.
Propiedades
IUPAC Name |
2-(1H-indol-3-ylmethylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-26-17-8-6-14(7-9-17)15-11-21(24)19(22(25)12-15)10-16-13-23-20-5-3-2-4-18(16)20/h2-10,13,15,23H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCTTXGDYSOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C(=CC3=CNC4=CC=CC=C43)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690919.png)

![4-[3-(1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5690931.png)
![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)

![4-tert-butyl-6-{[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5690950.png)
![cis-3a-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5690958.png)
![10-methoxy-5-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5690966.png)
![{(3R*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5690968.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(ethylthio)propanoyl]piperidine](/img/structure/B5690973.png)
![N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690975.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5690983.png)